3'-(2-Phenylethoxy)acetophenone
Description
2,2-Dimethoxyethyl acetate (chemical formula C₆H₁₂O₅, molecular weight 164.16 g/mol) is an ester derivative featuring a central ethyl backbone substituted with two methoxy groups and an acetylated terminal oxygen. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex molecules such as purpurinimides (photosensitizers for photodynamic therapy) and cyclopropane-based derivatives (e.g., insecticides and pharmaceuticals) . Its structure enables reactivity in nucleophilic substitutions and ester hydrolysis, making it valuable in multi-step syntheses.
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-[3-(2-phenylethoxy)phenyl]ethanone |
InChI |
InChI=1S/C16H16O2/c1-13(17)15-8-5-9-16(12-15)18-11-10-14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3 |
InChI Key |
ODKVILSECODRIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Methoxyethyl Acetate
- Molecular Formula : C₅H₁₀O₃
- Molecular Weight : 118.13 g/mol
- Key Properties :
- Applications: Primarily used as a solvent in coatings, inks, and resins due to its volatility and compatibility with polar/non-polar systems.
- Key Differences :
2-(2-Ethoxyethoxy)ethyl Acetate (DEGEEA)
- Molecular Formula : C₈H₁₆O₄
- Molecular Weight : 188.21 g/mol
- Key Properties :
- Key Differences :
2-Methoxy-1-methylethyl Acetate
- Molecular Formula : C₆H₁₂O₃
- Molecular Weight : 132.16 g/mol
- Key Properties: CAS No.: 108-65-6 Branching: Features a methyl group on the ethyl backbone, altering steric and electronic properties.
- Higher flammability due to lower molecular weight compared to 2,2-dimethoxyethyl acetate.
2-(Dimethylamino)ethyl Acetate
- Molecular Formula: C₆H₁₃NO₂
- Molecular Weight : 131.18 g/mol
- Key Properties: Basic Character: The dimethylamino group imparts alkalinity, enabling use in pH-sensitive reactions .
- Applications : Intermediate in pharmaceutical synthesis (e.g., acetylcholine analogs) .
- Key Differences: Replacement of methoxy with dimethylamino group drastically alters reactivity (e.g., participation in Michael additions). Higher toxicity (RTECS AH2100000) due to amine functionality .
Structural and Functional Insights
- Polarity: 2,2-Dimethoxyethyl acetate’s dual methoxy groups increase polarity compared to mono-substituted analogs, enhancing solubility in polar aprotic solvents (e.g., DMF or DMSO) .
- Reactivity : The electron-donating methoxy groups stabilize carbocation intermediates, facilitating nucleophilic substitutions in cyclopropane syntheses .
- Safety : Lower vapor pressure compared to 2-methoxyethyl acetate reduces inhalation hazards but necessitates precautions during hydrolysis (acetic acid release) .
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